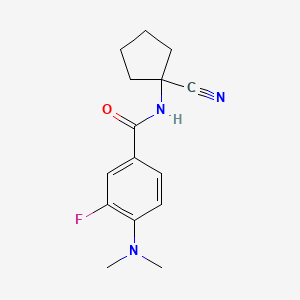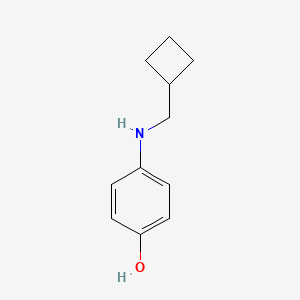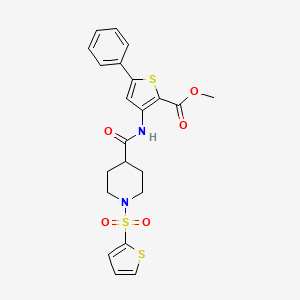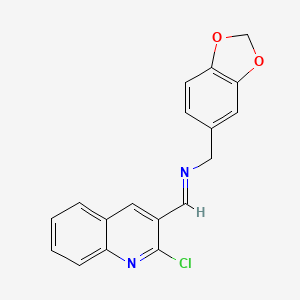
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine, commonly known as MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of MQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. MQ has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
MQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis and autophagy, and reduction of amyloid-beta aggregation. MQ has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using MQ in lab experiments is its broad spectrum of activity against various diseases. MQ is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using MQ is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MQ, including the development of more efficient synthesis methods, the optimization of dosing and administration strategies, and the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MQ and its potential side effects.
In conclusion, MQ is a chemical compound that has shown significant potential for therapeutic applications in various diseases. Its broad spectrum of activity, ease of synthesis, and low toxicity make it a promising candidate for further research and development.
合成法
MQ can be synthesized by a three-step process involving the reaction of 2-chloro-3-formylquinoline with 1,3-benzodioxole in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the reduced intermediate with ammonium acetate.
科学的研究の応用
MQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and Alzheimer's disease. In cancer research, MQ has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and autophagy. In malaria research, MQ has been found to be effective against drug-resistant strains of Plasmodium falciparum. In Alzheimer's disease research, MQ has been shown to reduce amyloid-beta aggregation and improve cognitive function.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-18-14(8-13-3-1-2-4-15(13)21-18)10-20-9-12-5-6-16-17(7-12)23-11-22-16/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVANTYHTSZWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)
![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)
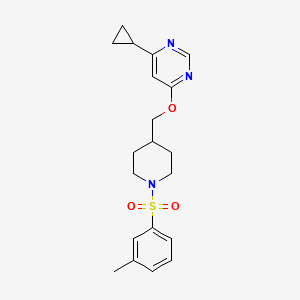
![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)
![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
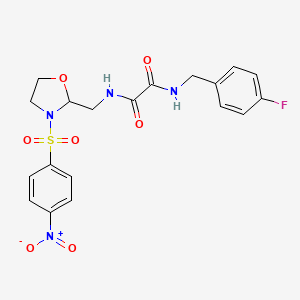
![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
